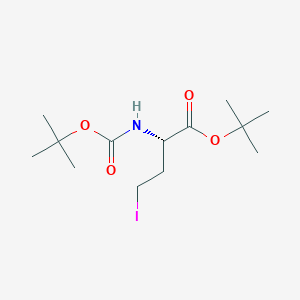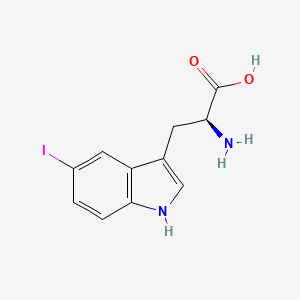
5-Iodo-L-tryptophan
Vue d'ensemble
Description
5-Iodo-L-tryptophan is an indole derivative, a class of compounds known for their significant biological activities. This compound is characterized by the substitution of an iodine atom at the 5-position of the tryptophan molecule. Indole derivatives, including this compound, are known for their diverse applications in medicinal chemistry, particularly due to their role in various biological processes .
Mécanisme D'action
Target of Action
The primary target of 5-Iodo-L-tryptophan is indoleamine-2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-based dioxygenase enzyme that catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine . This enzyme plays a critical role in tumor-mediated immune suppression .
Mode of Action
This compound interacts with its target, IDO1, by binding to it It’s known that this binding can lead to enzymatic inhibition .
Biochemical Pathways
This compound affects the kynurenine pathway . This pathway involves the metabolism of L-tryptophan to N-formyl-L-kynurenine by IDO1 . The kynurenine pathway is one of the major tryptophan metabolic pathways, alongside the serotonin and indole pathways .
Pharmacokinetics
It’s known that l-tryptophan, the parent compound of this compound, is primarily metabolized via the kynurenine pathway .
Result of Action
It’s known that the inhibition of ido1 can disrupt tumor-mediated immune suppression .
Analyse Biochimique
Biochemical Properties
5-Iodo-L-tryptophan, like its parent compound L-tryptophan, is expected to participate in various biochemical reactions. L-tryptophan is known to be involved in the synthesis of serotonin, a neurotransmitter, and kynurenine, a metabolite with various biological activities Therefore, it is plausible that this compound may interact with enzymes, proteins, and other biomolecules involved in these pathways
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to L-tryptophan, it may influence cell function by participating in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. For instance, L-tryptophan is known to be involved in the regulation of immune responses and inflammation through the kynurenine pathway . Therefore, this compound might also have similar effects.
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as L-tryptophan, including the serotonin and kynurenine pathways These pathways involve various enzymes and cofactors, and this compound could potentially interact with these components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-L-tryptophan typically involves the iodination of L-tryptophan. One common method is the electrophilic substitution reaction where L-tryptophan is treated with iodine in the presence of an oxidizing agent such as sodium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Deiodinated tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indole derivatives.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Comparaison Avec Des Composés Similaires
- 5-Bromo-L-tryptophan
- 5-Fluoro-L-tryptophan
- 5-Chloro-L-tryptophan
Comparison: 5-Iodo-L-tryptophan is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, this compound exhibits different reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMSFQVSICYJHE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=CN2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


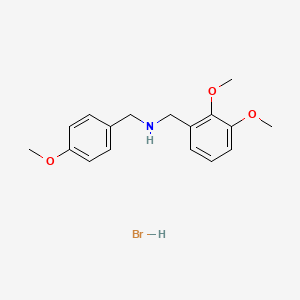
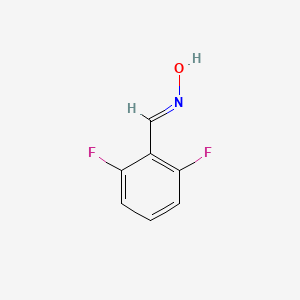
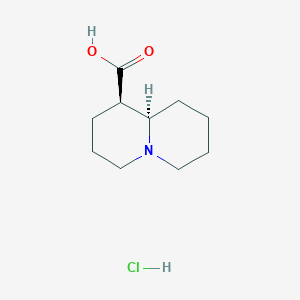
![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)
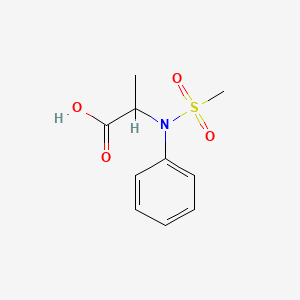
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)
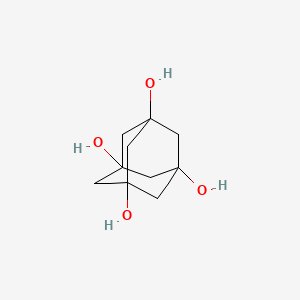
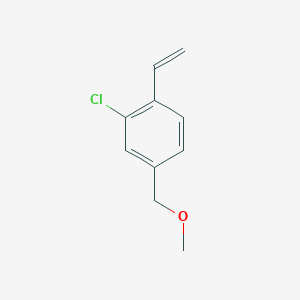
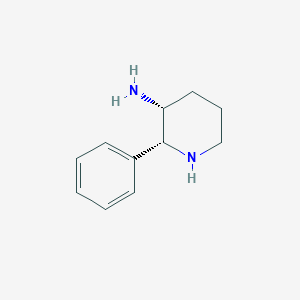
![3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-](/img/structure/B3107536.png)


![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
